2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Overview
Description
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes
2-(4-(Trifluoromethyl)phenyl)propan-2-amine and its derivatives are studied for their degradation capabilities in advanced oxidation processes (AOPs). These processes are effective for mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes in water treatment and environmental cleanup. AOPs, including ozone and Fenton processes, show high reactivity towards various amines, dyes, and pesticides, providing a systematic overview for future research on amine-based compounds (Bhat & Gogate, 2021).
Metal Ion Adsorption
Chitosan-based sorbents, often modified with amine groups, have been used for the adsorption of metal ions from solutions. These interactions are critical for the decontamination of effluents and the recovery of valuable metals, demonstrating the versatility of chitosan in various forms for environmental and material science applications (Guibal, 2004).
Biomedical Applications
Amine-functionalized materials, including those derived from this compound, find applications in the biomedical field, especially in tissue engineering and as bio-adhesives. The functionalization enhances solubility and bio-compatibility, making these materials suitable for medical applications such as wound healing and tissue adhesion (Ryu, Hong, & Lee, 2015).
Catalysis and Synthesis
Amine-functionalized metal–organic frameworks (MOFs) have shown significant potential in catalysis, particularly in CO2 capture due to the strong interaction between CO2 and amino functionalities. These materials are crucial for environmental applications and sustainable chemistry, offering high CO2 sorption capacity and selectivity (Lin, Kong, & Chen, 2016).
Analytical and Detection Methods
The compound and its related structures are utilized in analytical methods for the detection of biogenic amines in foods, which is essential for food safety and quality control. These methods often involve advanced chromatographic techniques, emphasizing the importance of amines and their derivatives in analytical chemistry (Önal, 2007).
Environmental Remediation
Amine-functionalized sorbents are also explored for their efficacy in the removal of persistent organic pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The design of such sorbents takes into account electrostatic interactions, hydrophobic interactions, and sorbent morphology for efficient PFAS removal, highlighting the role of amine-functionalized compounds in environmental science (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group is known to play a significant role in the activity of many pharmaceuticals .
Pharmacokinetics
The compound is reported to have high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
The presence of the trifluoromethyl group is known to significantly affect the pharmacological activity of many compounds .
Action Environment
It’s worth noting that the compound is reported to be stable when stored in a dry room at normal temperature .
Biochemical Analysis
Biochemical Properties
2-(4-(Trifluoromethyl)phenyl)propan-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the serotonin reuptake pump, leading to increased levels of serotonin in the synaptic cleft . This interaction enhances serotonin receptor activation, which in turn boosts serotoninergic transmission in the hypothalamus, affecting feeding behavior . Additionally, this compound interacts with various other proteins and enzymes, influencing their activity and stability.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with the serotonin reuptake pump leads to enhanced serotoninergic transmission, which can affect cellular signaling pathways related to mood regulation and appetite suppression . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the serotonin reuptake pump, inhibiting its function and increasing serotonin levels in the synaptic cleft . This inhibition leads to enhanced activation of serotonin receptors, which in turn affects various physiological processes. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to the compound may result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced serotoninergic transmission and appetite suppression . At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with the serotonin reuptake pump influences the metabolism of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft . Additionally, this compound may affect other metabolic pathways, altering the levels of various metabolites and influencing cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function. For example, the compound’s presence in the synaptic cleft enhances serotoninergic transmission by inhibiting the serotonin reuptake pump .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQAWGDEQZOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624947 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306761-54-6 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.